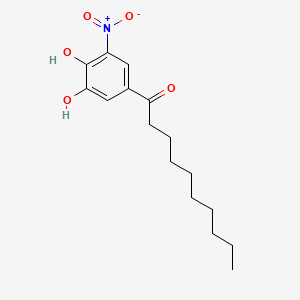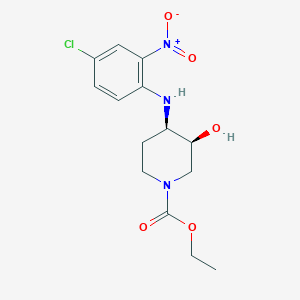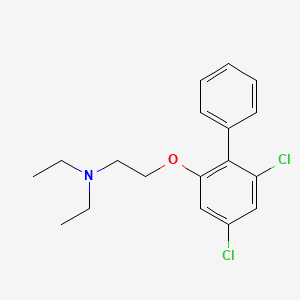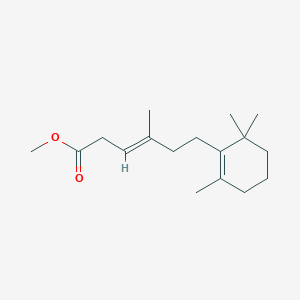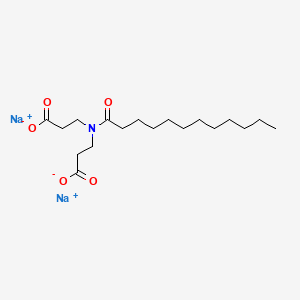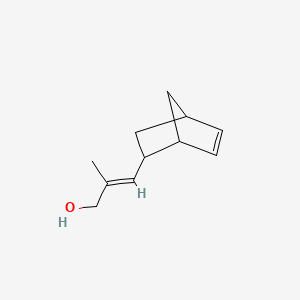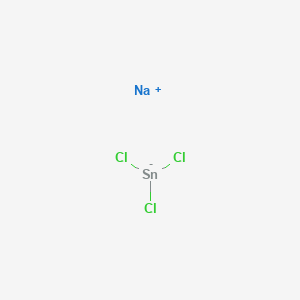
Sodium, (trichlorostannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium, (trichlorostannyl)-: is a chemical compound with the molecular formula NaSnCl3. It is a sodium salt of trichlorostannane and is known for its unique properties and applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium, (trichlorostannyl)- typically involves the reaction of sodium with trichlorostannane (SnCl3H). This reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction can be represented as follows:
Na+SnCl3H→NaSnCl3+H2
Industrial Production Methods: Industrial production of Sodium, (trichlorostannyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium, (trichlorostannyl)- can undergo oxidation reactions to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state stannyl compounds.
Substitution: The compound can participate in substitution reactions where the trichlorostannyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state stannyl compounds.
Reduction: Lower oxidation state stannyl compounds.
Substitution: Compounds with different functional groups replacing the trichlorostannyl group.
Aplicaciones Científicas De Investigación
Chemistry: Sodium, (trichlorostannyl)- is used as a reagent in organic synthesis for the introduction of the trichlorostannyl group into organic molecules. It is also used in the preparation of other organotin compounds.
Biology and Medicine: In biological research, Sodium, (trichlorostannyl)- is used in the study of tin-based compounds and their interactions with biological systems
Industry: In the industrial sector, Sodium, (trichlorostannyl)- is used in the production of tin-based coatings and materials. It is also used in the manufacturing of certain types of catalysts and as a stabilizer in the production of plastics.
Mecanismo De Acción
The mechanism of action of Sodium, (trichlorostannyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trichlorostannyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparación Con Compuestos Similares
Sodium, (dichlorostannyl)- (NaSnCl2): This compound has two chlorine atoms attached to the tin atom, making it less reactive compared to Sodium, (trichlorostannyl)-.
Sodium, (tetrachlorostannyl)- (NaSnCl4): This compound has four chlorine atoms attached to the tin atom, making it more reactive and less stable compared to Sodium, (trichlorostannyl)-.
Uniqueness: Sodium, (trichlorostannyl)- is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ability to undergo various chemical reactions and form different products highlights its versatility as a chemical reagent.
Propiedades
Número CAS |
12306-27-3 |
|---|---|
Fórmula molecular |
Cl3NaSn |
Peso molecular |
248.1 g/mol |
Nombre IUPAC |
sodium;trichlorostannanide |
InChI |
InChI=1S/3ClH.Na.Sn/h3*1H;;/q;;;+1;+2/p-3 |
Clave InChI |
KDZPTXXFPZZHCS-UHFFFAOYSA-K |
SMILES canónico |
[Na+].Cl[Sn-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



